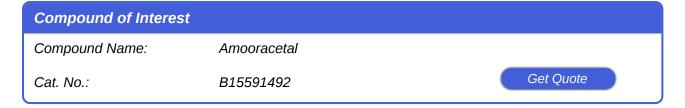


The Genus Amoora: A Comprehensive Technical Guide to its Taxonomy and Phytochemistry

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For Researchers, Scientists, and Drug Development Professionals

Introduction

The genus Amoora, belonging to the mahogany family (Meliaceae), comprises a group of evergreen trees distributed throughout Southeast Asia, the Indian subcontinent, and parts of Australia. Historically, various species of this genus have been utilized in traditional medicine to treat a wide array of ailments, including inflammation, cancer, and microbial infections. Modern scientific investigation has begun to validate these traditional uses, revealing a rich diversity of bioactive phytochemicals with significant pharmacological potential. This technical guide provides an in-depth overview of the taxonomy and phytochemistry of the Amoora genus, with a focus on quantitative data, detailed experimental methodologies, and the elucidation of key biological pathways.

Taxonomy and Classification

The classification of the genus Amoora has been subject to taxonomic revision, with many species now being synonymized under the genus Aglaia. However, the name Amoora is still prevalent in much of the scientific literature, particularly in phytochemical and pharmacological studies. For the purpose of this guide, we will consider species that have been historically or are currently classified under Amoora.

The genus is characterized by its pinnate leaves, small flowers arranged in panicles, and fruit in the form of a capsule. These trees are typically found in tropical and subtropical moist



broadleaf forests.

Taxonomic Hierarchy:

• Kingdom: Plantae

Phylum: Tracheophyta

Class: Magnoliopsida

Order: Sapindales

• Family: Meliaceae

Genus: Amoora (now largely included in Aglaia)

Phytochemistry of the Amoora Genus

The Amoora genus is a rich source of a diverse array of secondary metabolites, which are responsible for its wide range of biological activities. The major classes of phytochemicals isolated from Amoora species include terpenoids (triterpenoids, diterpenoids, and sesquiterpenoids), limonoids, rocaglamide derivatives (flavaglines), steroids, alkaloids, flavonoids, and phenolic compounds. Triterpenoids are considered to be the characteristic chemical constituents of this genus.[1]

Major Phytochemical Classes

- Triterpenoids: A large and structurally diverse group of compounds, with amooranin from Amoora rohituka being a notable example with demonstrated anticancer properties.[2][3][4]
- Limonoids: Highly oxygenated and modified triterpenes, characteristic of the Meliaceae family, known for their insecticidal and cytotoxic activities.
- Rocaglamides (Flavaglines): A class of complex benzofuran compounds with potent anticancer and anti-inflammatory activities. Several cytotoxic rocaglamide derivatives have been isolated from the fruits of Amoora cucullata.[5][6][7]



• Flavonoids and Phenolic Compounds: These compounds are known for their antioxidant properties.

Quantitative Phytochemical Data

The following tables summarize the quantitative data available for various phytochemicals and extracts from different Amoora species.

Table 1: Cytotoxicity of Amoora Species Extracts



Species	Plant Part & Extract Type	Cancer Cell Line	IC50 (μg/mL)	Reference
Amoora rohituka	Leaf, Petroleum Ether	MCF-7	17.65	[8]
Amoora rohituka	Leaf, Ethyl Acetate	MCF-7	9.81	[8][9][10][11]
Amoora rohituka	Leaf, Methanol	MCF-7	31.23	[8]
Amoora rohituka	Stem Bark, Petroleum Ether	MCF-7	~41	[8][12]
Amoora chittagonga	Pet-Ether	MCF-7	~42	[8][12]
Amoora chittagonga	CH ₂ Cl ₂	MCF-7	~48	[8][12]
Amoora chittagonga	CH ₂ Cl ₂	HTB-126	~43	[8][12]
Amoora chittagonga	CH ₂ Cl ₂	Panc-1	~39	[8][12]
Amoora chittagonga	CH ₂ Cl ₂	Mia-Paca2	~30	[8][12]
Amoora chittagonga	CH ₂ Cl ₂	Capan-1	~65	[8][12]
Amoora cucullata	Ethanolic Stem Extract	Brine Shrimp	10	[13]
Amooranin	(from A. rohituka)	MCF-7	1.8-3.4	[14]
Amooranin	(from A. rohituka)	HeLa	1.8-3.4	[14]
Amooranin	(from A. rohituka)	Chang Liver	6.2-6.4	[14]

Table 2: Antioxidant Activity of Amoora Species Extracts



Species	Plant Part & Extract Type	Assay	IC50 (µg/mL)	Reference
Amoora rohituka	Stem Bark, Methanol	ABTS	7.53	[15]
Amoora rohituka	Leaves, Methanol	ABTS	10.36	[15]
Amoora rohituka	Callus, Methanol	ABTS	29.34	[15]
Amoora rohituka	Stem Bark, Methanol	DPPH	34.92	[15]
Amoora rohituka	Leaves, Methanol	DPPH	138.5	[15]
Amoora rohituka	Callus, Methanol	DPPH	198.2	[15]
Amoora rohituka	Stem Bark, Methanol	NOS	56.31	[15][16]
Amoora rohituka	Leaves, Methanol	NOS	139.7	[15][16]
Amoora rohituka	Callus, Methanol	NOS	361.3	[15][16]
Amoora rohituka	Bark, Methanol	DPPH	73	[17]
Amoora rohituka	Bark, Methanol	ABTS	73	[17]
Amoora rohituka	Bark, Methanol	H ₂ O ₂	103	[17]
Amoora rohituka	Bark, Methanol	Metal Chelating	101	[17]

Table 3: Phytochemical Content in Aphanamixis polystachya (syn. Amoora sp.)



Plant Part	Total Alkaloids (μg/g)	Total Flavonoids (mg/g)	Total Terpenoids (mg/g)	Reference
Mature Fruits	671.11 ± 51.57	1.29 ± 0.15	7.26 ± 0.6	[18]
Flowers	547 ± 27.09	-	7.1 ± 0.9	[18]
Juvenile Leaves	516.44 ± 26.28	0.59 ± 0.03	1.54 ± 0.3	[18]
Mature Leaves	496 ± 16.96	1.15 ± 0.27	13.11 ± 0.36	[18]
Immature Fruits	442.67 ± 21.8	1.24 ± 0.09	5.96 ± 1.06	[18]
Mature Stem	-	2.08 ± 0.2	8.55 ± 0.51	[18]
Juvenile Stem	-	-	2.91 ± 0.21	[18]

Experimental Protocols

This section outlines the detailed methodologies for key experiments cited in the study of Amoora phytochemistry and bioactivity.

Extraction of Phytochemicals

Objective: To extract a broad range of phytochemicals from plant material for subsequent analysis.

General Protocol (Maceration):

- Preparation of Plant Material: The plant material (e.g., leaves, bark) is collected, washed, airdried in the shade, and then ground into a coarse powder.
- Solvent Extraction: The powdered plant material is subjected to successive extraction with solvents of increasing polarity. A common sequence is petroleum ether, followed by ethyl acetate, and finally methanol.
- Maceration Process: The powdered material is soaked in the respective solvent in a sealed container for a specified period (e.g., 72 hours) at room temperature with occasional shaking.



- Filtration and Concentration: The mixture is filtered, and the filtrate is concentrated under reduced pressure using a rotary evaporator to obtain the crude extract.
- Yield Calculation: The yield of each extract is calculated as a percentage of the initial dry
 weight of the plant material. For example, a study on Amoora rohituka leaves reported yields
 of 5.20 g (petroleum ether), 7.70 g (ethyl acetate), and 6.47 g (methanol) from a starting
 amount of powdered leaves.[8][19]

Isolation of Bioactive Compounds

Objective: To isolate pure compounds from crude extracts for structural elucidation and bioactivity testing.

General Protocol (Bioassay-Guided Fractionation):

- Initial Fractionation: The crude extract showing the highest activity in a preliminary bioassay (e.g., cytotoxicity) is subjected to fractionation using techniques like column chromatography.
- Column Chromatography: The extract is loaded onto a silica gel column and eluted with a gradient of solvents (e.g., n-hexane-ethyl acetate, followed by ethyl acetate-methanol).
- Fraction Collection and Bioassay: Fractions are collected and tested for their biological activity. The most active fractions are selected for further purification.
- Further Purification: The active fractions are further purified using techniques such as preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield pure compounds.
- Structural Elucidation: The structure of the isolated pure compounds is determined using spectroscopic methods like Nuclear Magnetic Resonance (NMR; ¹H, ¹³C, COSY, HMBC) and Mass Spectrometry (MS).

Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic effect of plant extracts or isolated compounds on cancer cell lines.

Protocol:



- Cell Seeding: Cancer cells (e.g., MCF-7 human breast cancer cells) are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
- Treatment: The cells are treated with various concentrations of the plant extract or compound dissolved in a suitable solvent (e.g., DMSO, with the final concentration not exceeding a non-toxic level). Control wells receive only the solvent.
- Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.
- MTT Addition: After incubation, the medium is replaced with a fresh medium containing 3- (4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution. The plate is then incubated for a few hours.
- Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals formed by viable cells.
- Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.

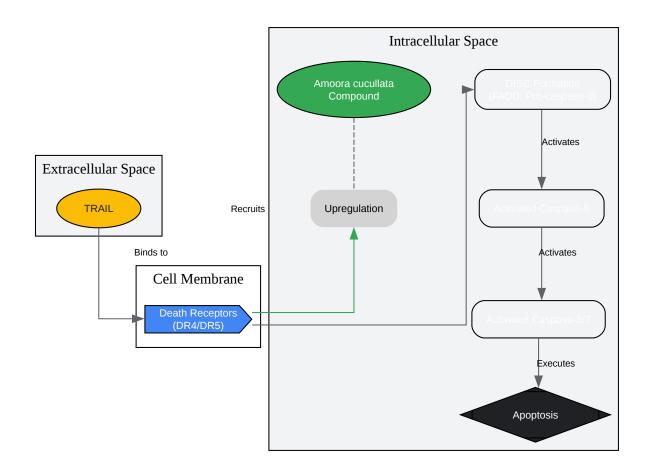
Signaling Pathways and Mechanisms of Action Overcoming TRAIL Resistance in Cancer Cells

Tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) is a promising anticancer agent because it can selectively induce apoptosis in cancer cells. However, many cancer cells develop resistance to TRAIL. Compounds isolated from Amoora cucullata have been shown to overcome this resistance.

Certain rocaglamide derivatives from A. cucullata sensitize TRAIL-resistant human gastric adenocarcinoma cells to apoptosis by upregulating the expression of death receptors DR4 and DR5.[20][21] This upregulation leads to enhanced TRAIL-induced activation of the extrinsic apoptosis pathway.



The binding of TRAIL to DR4/DR5 initiates the formation of the Death-Inducing Signaling Complex (DISC), which involves the recruitment of the Fas-associated death domain (FADD) adapter protein and pro-caspase-8.[10][22][23][24] This proximity leads to the auto-activation of caspase-8, which in turn activates downstream effector caspases like caspase-3 and caspase-7, ultimately leading to the execution of apoptosis.[12]



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Sensitization to TRAIL-induced apoptosis by *Amoora cucullata* compounds.

Induction of Apoptosis by Amoora rohituka



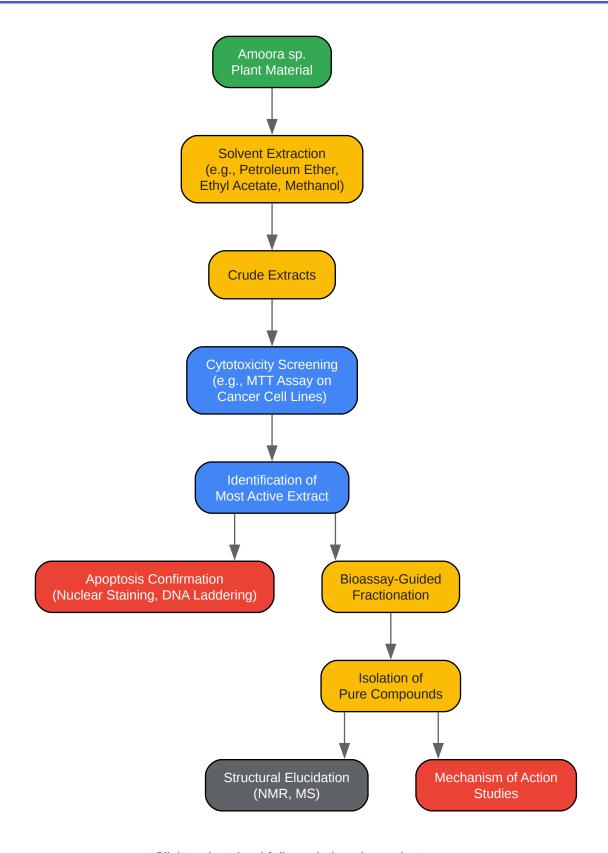
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Extracts from the leaves of Amoora rohituka have been demonstrated to induce apoptosis in human breast cancer cells (MCF-7).[8][25] The ethyl acetate extract, in particular, was found to be highly effective, causing characteristic morphological changes of apoptosis, such as nuclear fragmentation and DNA laddering.[8][9][10][11] This suggests that compounds within this extract can activate the apoptotic cascade, a key mechanism for eliminating cancerous cells.

The general workflow for investigating the cytotoxic and apoptotic effects of Amoora extracts involves a series of in vitro assays.





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General workflow for phytochemical and bioactivity studies of *Amoora* species.



Conclusion and Future Directions

The Amoora genus represents a valuable source of structurally diverse and biologically active phytochemicals with significant potential for the development of new therapeutic agents, particularly in the field of oncology. The presence of potent compounds like amooranin and various rocaglamide derivatives underscores the importance of continued research into this genus.

Future investigations should focus on:

- Comprehensive Phytochemical Profiling: Utilizing modern analytical techniques to identify and quantify the full spectrum of compounds in less-studied Amoora species.
- Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways of the most potent bioactive compounds.
- In Vivo Studies: Validating the in vitro findings through preclinical animal models to assess efficacy and safety.
- Conservation and Sustainable Utilization: Given the potential for overharvesting, it is crucial to develop sustainable methods for the cultivation and collection of Amoora species.

This guide provides a solid foundation for researchers and drug development professionals to explore the rich phytochemical landscape of the Amoora genus and harness its therapeutic potential.

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